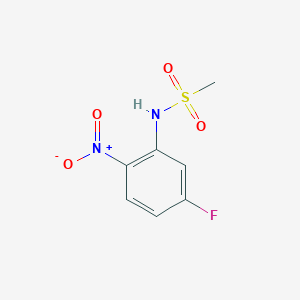

N-(5-氟-2-硝基苯基)甲磺酰胺

描述

Synthesis Analysis

The synthesis of fluorinated methanesulfonamide derivatives has been explored through different methodologies. For instance, the iridium-catalyzed regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane (FBSM) has been successfully achieved, leading to enantiopure fluorobis(phenylsulfonyl)methylated compounds with high optical purity . Additionally, the organocatalytic addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes has been reported to furnish fluorinated derivatives with excellent enantioselectivities . These methods demonstrate the potential for creating complex fluorinated structures with high stereochemical control.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction analysis. The absolute configuration of major diastereomers of fluorinated derivatives has been determined, providing a clear understanding of their three-dimensional arrangement . Furthermore, intermolecular interactions and molecular packing in crystals of similar compounds have been analyzed, revealing the importance of hydrogen bonding in the structural organization .

Chemical Reactions Analysis

The reactivity of fluorinated methanesulfonamide derivatives has been studied in the context of their ability to form complexes with strong organic bases. For example, the formation of a 1:1 complex with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) involves proton transfer from the C–H acid to TBD, resulting in an ion pair stabilized by hydrogen bonding . This highlights the potential of these compounds to engage in specific chemical interactions that could be exploited in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated methanesulfonamide derivatives are influenced by their molecular structure. The presence of fluorine and nitro groups can significantly affect the chemical reactivity, as seen in the development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, which exhibit good chemoselectivity . The study of these properties is crucial for understanding the behavior of these compounds in various chemical environments and for designing new molecules with desired characteristics.

科学研究应用

碎片化模式和邻位相互作用

N-(2-硝基苯基)-甲磺酰胺及其衍生物在电子电离下发生碎片化模式和重排反应。这些化合物与N-(5-氟-2-硝基苯基)甲磺酰胺在结构上相似,展示了基于邻位效应的反应机制,突显了它们在质谱研究中研究分子离子行为和重排反应的潜力 (Danikiewicz, 1997)。

对映选择性加成反应

1-氟-1-硝基(苯基磺酰基)甲烷高度对映选择性地加成到α,β-不饱和醛中,展示了这些化合物在有机合成中的实用性。这种反应由二级胺催化,产生具有优异对映选择性的氟化衍生物,展示了它们在合成复杂的生物活性分子中的应用 (Kamlar et al., 2010)。

迈克尔加成催化

1-氟-1-硝基(苯基磺酰基)甲烷对查尔酮的不对称共轭加成,由双萘衍生的有机催化剂催化,突显了它在手性有机氟化合物开发中的重要性。这项研究强调了这类化合物在药物化学和材料科学中的重要性,因为它们在生物化学中具有重要意义 (Moon & Kim, 2012)。

结构和光谱研究

对4-硝基苯基[双(乙基磺酰)]甲烷与1,5,7-三氮杂双环[4.4.0]癸-5-烯的络合作用进行的研究揭示了氢键和分子结构。这些研究反映了与N-(5-氟-2-硝基苯基)甲磺酰胺在结构上类似的化合物,对于理解固体化学和材料科学中的分子相互作用和组装至关重要 (Binkowska et al., 2001)。

PET示踪剂的开发

碳-11标记的尼美舒利德类似物的合成,与N-(5-氟-2-硝基苯基)甲磺酰胺相关,用于潜在的PET成像乳腺癌中芳香化酶表达,展示了这类化合物在开发肿瘤学诊断工具中的应用。这项研究有助于推动分子成像和个性化医学的发展 (Wang et al., 2010)。

安全和危害

属性

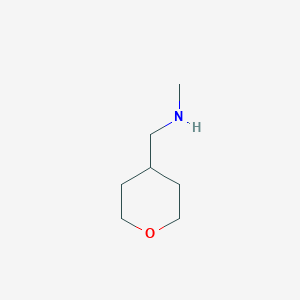

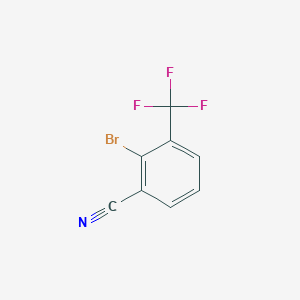

IUPAC Name |

N-(5-fluoro-2-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O4S/c1-15(13,14)9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBXCAWTYKANIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-fluoro-2-nitrophenyl)methanesulfonamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid](/img/structure/B1344006.png)

![(2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol](/img/structure/B1344014.png)

![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)